

"characterization of N-Allyl-3-amino-4chlorobenzenesulfonamide by X-ray crystallography"

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Compound of Interest

N-Allyl-3-amino-4chlorobenzenesulfonamide

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A Comparative Guide to the Crystallographic Characterization of **N-Allyl-3-amino-4-chlorobenzenesulfonamide** and Related Sulfonamides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the X-ray crystallographic characterization of sulfonamide derivatives, with a focus on **N-Allyl-3-amino-4-chlorobenzenesulfonamide**. While crystallographic data for **N-Allyl-3-amino-4-chlorobenzenesulfonamide** is not publicly available, this document presents data from structurally related compounds to offer a framework for its analysis and to highlight key comparative metrics in sulfonamide crystallography. The information herein is intended to guide researchers in the structural evaluation of new sulfonamide-based compounds.

Comparative Crystallographic Data

A critical aspect of drug design and development is the detailed understanding of a molecule's three-dimensional structure. X-ray crystallography provides definitive data on bond lengths, bond angles, and crystal packing, which are essential for structure-activity relationship (SAR) studies.



Below is a comparison of crystallographic data for two related sulfonamide compounds. This table illustrates the type of data that would be determined for **N-Allyl-3-amino-4-chlorobenzenesulfonamide** upon successful crystallographic analysis.

Parameter	N-Allyl-N-benzyl-4- methylbenzenesulf onamide[1][2]	N-Allyl-4- Methylbenzenesulf onamide[3]	N-Allyl-3-amino-4- chlorobenzenesulf onamide
Chemical Formula	C17H19NO2S	C10H13NO2S	C ₉ H ₁₁ ClN ₂ O ₂ S
Molecular Weight	301.40	211.28	246.70
Crystal System	Orthorhombic	Monoclinic	Data Not Available
Space Group	Pna21	P21/n	Data Not Available
a (Å)	18.6919 (18)	9.589 (3)	Data Not Available
b (Å)	10.5612 (10)	10.323 (3)	Data Not Available
c (Å)	8.1065 (8)	11.026 (4)	Data Not Available
α (°)	90	90	Data Not Available
β (°)	90	106.392 (8)	Data Not Available
γ (°)	90	90	Data Not Available
Volume (ų)	1600.3 (3)	1047.0 (6)	Data Not Available
Z	4	4	Data Not Available
Temperature (K)	173.15	150 (2)	Data Not Available
Radiation (Å)	ΜοΚα (λ = 0.71073)	ΜοΚα (λ = 0.71073)	Data Not Available
Density (calc) (g/cm³)	1.251	1.339	Data Not Available
R-factor (R1)	0.0428	0.053	Data Not Available
wR2	0.1079	0.117	Data Not Available



Experimental Protocol: Single-Crystal X-ray Diffraction

The following protocol is a generalized procedure for the crystallographic analysis of small molecules, based on methodologies reported for similar sulfonamide compounds.[1]

I. Crystal Growth:

• Slow evaporation of a saturated solution of the target compound in a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) is a common method for obtaining single crystals suitable for X-ray diffraction.

II. Data Collection:

- A suitable single crystal is mounted on a goniometer head.
- Data is collected using a diffractometer equipped with a CCD detector and a monochromatic radiation source, typically MoK α (λ = 0.71073 Å) or CuK α (λ = 1.54178 Å), at a controlled temperature (e.g., 100-173 K) to minimize thermal vibrations.[1][4]
- A series of diffraction images are collected by rotating the crystal through a range of angles $(\phi \text{ and } \omega \text{ scans}).[1]$

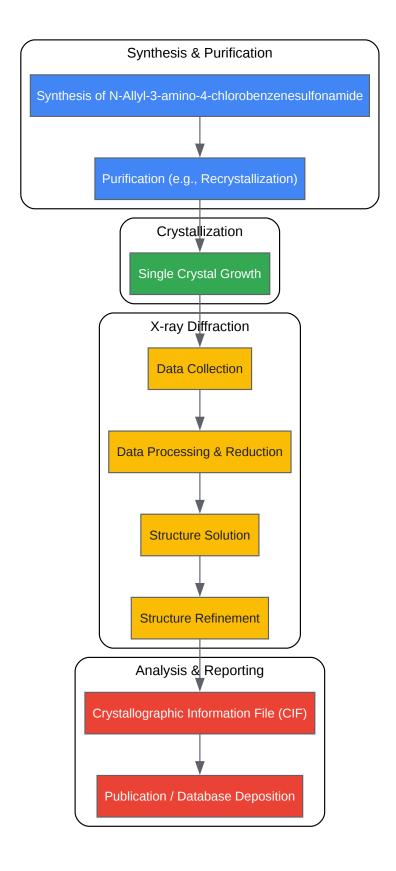
III. Data Reduction and Structure Solution:

- The collected diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects.
- The crystal system and space group are determined from the diffraction pattern.
- The structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.

Workflow and Structural Analysis



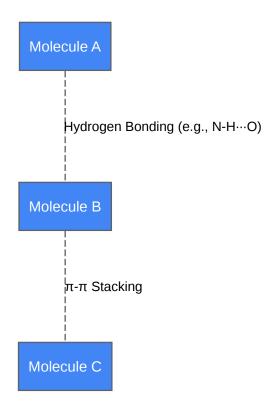
The following diagrams illustrate the typical workflow for crystallographic characterization and a conceptual representation of intermolecular interactions that can be elucidated.





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Caption: Experimental workflow for the synthesis and crystallographic characterization of a novel compound.



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Caption: Potential intermolecular interactions in the crystal lattice of sulfonamides.

Conclusion

The crystallographic characterization of **N-Allyl-3-amino-4-chlorobenzenesulfonamide** would provide invaluable data for understanding its chemical properties and for guiding further drug development efforts. By comparing its structural parameters with those of known sulfonamides, researchers can identify key structural motifs and intermolecular interactions that may influence its biological activity. The protocols and comparative data presented in this guide offer a foundational framework for such an investigation.



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